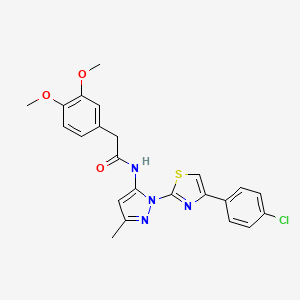

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole-thiazole core substituted with a 4-chlorophenyl group and a 3-methyl group. The acetamide side chain is functionalized with a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance solubility and metabolic stability compared to halogenated analogs, while the chloro-substituted thiazole could influence electronic properties and target binding .

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3S/c1-14-10-21(26-22(29)12-15-4-9-19(30-2)20(11-15)31-3)28(27-14)23-25-18(13-32-23)16-5-7-17(24)8-6-16/h4-11,13H,12H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPOEYQFVIZCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 393.88 g/mol. The structure features a thiazole ring, a pyrazole moiety, and a methoxy-substituted phenyl group, contributing to its diverse biological activities.

Structural Formula

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing thiazole and pyrazole rings have been shown to inhibit various kinases involved in cancer progression.

Key Findings:

- Inhibition of AKT Signaling : Compounds with similar structures have been reported to inhibit the AKT signaling pathway, which is crucial in glioma malignancy. This inhibition correlates with reduced cell viability in glioblastoma cell lines .

- Selective Cytotoxicity : These compounds often display selective cytotoxicity against cancer cells while sparing non-cancerous cells, highlighting their potential as targeted therapies .

The biological activity of this compound is primarily linked to its ability to modulate signaling pathways associated with cell proliferation and survival. The thiazole and pyrazole components may interact with specific kinases or transcription factors, leading to altered gene expression profiles that favor apoptosis in cancer cells.

Study 1: Antitumor Activity Against Glioblastoma

A study focused on the synthesis and evaluation of thiazole-pyrazole derivatives demonstrated that certain compounds significantly inhibited the growth of glioblastoma cells in vitro. Specifically, one derivative exhibited an EC50 value indicating potent activity against these tumor cells while showing minimal toxicity to normal cells .

Study 2: Inhibition of CDK9

Another investigation revealed that related compounds could inhibit CDK9-mediated transcription processes within cancer cells. This inhibition resulted in decreased levels of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis and reducing tumor growth .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions for Analogues

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| Thiazole-Pyrazole Derivative | 65 | Reflux in butan-1-ol with p-TsOH |

| Other Variants | Varies | Specific conditions tailored for each derivative |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .

Neuropharmacology

Anticonvulsant Activity

Compounds containing thiazole and pyrazole rings have been investigated for their anticonvulsant properties. One study highlighted the efficacy of thiazole derivatives in reducing seizure frequency in animal models, indicating their potential as therapeutic agents for epilepsy . The structure of this compound may contribute to its neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the thiazole and pyrazole components can significantly affect the compound's potency and selectivity against various targets. For instance, substituents on the phenyl groups have been correlated with enhanced activity against specific cancer types .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | Model/System | Outcome |

|---|---|---|---|

| Anticancer | Thiazole-Pyrazole Derivative | Various Cancer Cell Lines | Induced apoptosis |

| Antimicrobial | N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl...) | Bacterial Strains | Inhibition of growth |

| Anticonvulsant | Thiazole Derivative | Animal Models | Reduced seizure frequency |

Case Studies

- Anticancer Research : A study published in MDPI examined the effects of thiazole-pyrazole derivatives on breast cancer cells, revealing that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics .

- Neuropharmacological Studies : Another investigation focused on the anticonvulsant effects of thiazole-containing compounds in rodent models. Results indicated a significant reduction in seizure activity, suggesting potential clinical applications for epilepsy treatment .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound | Core Structure | Phenyl Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | Pyrazole-thiazole | 3,4-Dimethoxy | 3-Methyl, 4-Chlorophenyl |

| 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano... | Pyrazole | 4-Chloro | 3-Cyano, 2-Chloroacetamide |

| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)... | Thiazole | 3,4-Dichloro | None |

Structural and Crystallographic Insights

Crystal structure analyses of related compounds highlight conformational preferences. For example, 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibits a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, influencing molecular packing via N–H⋯N hydrogen bonds . Additionally, the dimethoxy groups could participate in intermolecular interactions distinct from chloro analogs, altering crystallization behavior.

Computational and Docking Perspectives

While direct computational data for the target compound is absent in the provided evidence, tools like Multiwfn () and AutoDock4 () have been employed in analogous studies. For example:

- Multiwfn could analyze the electron localization function (ELF) to compare charge distribution between the dimethoxyphenyl (target) and dichlorophenyl () groups, elucidating electronic effects .

- AutoDock4 simulations might predict binding modes of the target compound versus chloro-substituted analogs, leveraging flexible sidechain docking to assess interactions with kinases or antimicrobial targets .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones or diketones under acidic/basic conditions.

- Step 2: Thiazole ring formation through cyclocondensation of thioamides with α-haloketones.

- Step 3: Acetamide linkage via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride). Critical conditions include temperature control (60–100°C for cyclization), solvent choice (acetonitrile or DMF for solubility), and pH optimization to minimize by-products. Purity is confirmed via NMR and LC-MS .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer: Key techniques include:

- 1H/13C NMR: To verify substituent positions and confirm aromatic proton environments.

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation and crystallographic packing (if single crystals are obtainable) .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

Methodological Answer: Initial screens should include:

- Enzyme Inhibition Assays: Target kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity).

- Antimicrobial Susceptibility Testing: MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions. Strategies include:

- Standardized Protocols: Reproduce assays under uniform conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays).

- Structural Analog Comparison: Test derivatives to isolate substituent-specific effects (e.g., replacing 3,4-dimethoxyphenyl with halogenated analogs) .

Q. What strategies optimize the compound’s selectivity for specific molecular targets (e.g., kinase inhibition)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., substituting the thiazole’s 4-chlorophenyl group with electron-deficient rings).

- Computational Docking: Use molecular dynamics simulations to predict binding poses and guide substitutions (e.g., enhancing hydrogen bonding with catalytic lysine residues).

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability and target engagement .

Q. How can reaction by-products during synthesis be minimized, and how are they characterized?

Methodological Answer:

- By-Product Minimization: Use anhydrous conditions for moisture-sensitive steps, optimize stoichiometry, and employ catalysts (e.g., PTSA for cyclization).

- Characterization: Isolate by-products via preparative TLC/HPLC and analyze using high-resolution MS/MS and 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. What computational methods are effective in predicting metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction Tools: Use SwissADME or ProTox-II to estimate CYP450 metabolism, bioavailability, and hepatotoxicity.

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., hydroxylation via Cytochrome P450) using software like MetaSite. Experimental validation via microsomal incubation and LC-MS/MS is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability, plasma protein binding, and tissue distribution to explain reduced efficacy in vivo.

- Metabolite Interference: Identify active/toxic metabolites via in vivo metabolite extraction and testing.

- Tumor Microenvironment Models: Use 3D spheroid assays or co-cultures with stromal cells to better mimic in vivo conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.